molecular formula C17H17NO4 B5747376 methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate

methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate

Cat. No. B5747376
M. Wt: 299.32 g/mol
InChI Key: WAVCVDDLSTWYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate, also known as MMBAPMA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate has been found to bind to the cannabinoid receptor CB2, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
Studies have shown that methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate has significant anti-inflammatory and analgesic effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. Additionally, methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate has been shown to reduce pain in animal models of inflammation and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate in lab experiments is its high potency and selectivity for COX-2 and CB2 receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate and its effects on various physiological processes. Finally, the development of new synthetic methods for methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate may help to reduce its cost and increase its availability for scientific research.

Synthesis Methods

Methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate can be synthesized using a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenol to form the amide intermediate, which is then reacted with methyl chloroacetate to yield methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate.

Scientific Research Applications

Methyl {4-[(3-methylbenzoyl)amino]phenoxy}acetate has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, analgesic, and antitumor properties.

properties

IUPAC Name

methyl 2-[4-[(3-methylbenzoyl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12-4-3-5-13(10-12)17(20)18-14-6-8-15(9-7-14)22-11-16(19)21-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVCVDDLSTWYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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